molecular formula C17H23NO3 B2378706 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide CAS No. 900006-54-4

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide

Cat. No.: B2378706
CAS No.: 900006-54-4
M. Wt: 289.375
InChI Key: CMELGHUZKJXQPK-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide is a synthetic compound featuring a 1,4-dioxaspiro[4.5]decane core, a bicyclic ketal structure that confers conformational rigidity. The spiro ring system is frequently employed in medicinal chemistry to improve metabolic stability and target selectivity.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-13-5-7-14(8-6-13)16(19)18-11-15-12-20-17(21-15)9-3-2-4-10-17/h5-8,15H,2-4,9-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMELGHUZKJXQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketal Formation

Starting Material : 4-Carboethoxycyclohexanone ethylene ketal (prepared via cyclohexanone protection with ethylene glycol and p-toluenesulfonic acid in refluxing benzene).
Reaction :

  • Lithium Diisopropylamide (LDA) Treatment : The ketal is treated with LDA in tetrahydrofuran (THF) at −15°C, followed by ethylene oxide addition to form 1-oxo-2-oxaspiro[4.5]decan-8-one ketal.
  • Reduction : Lithium aluminum hydride (LiAlH$$_4$$) reduces the ketone to a diol intermediate.
  • Cyclization : The diol undergoes acid-catalyzed (e.g., p-toluenesulfonic acid) cyclization in toluene to yield 1,4-dioxaspiro[4.5]decane-2-methanol.

Key Data :

  • Yield: ~70–85% (after column chromatography).
  • Characterization: $$ ^1H $$ NMR (CDCl$$3$$): δ 3.75–3.90 (m, 4H, dioxolane), 3.50 (t, 2H, CH$$2$$OH), 1.40–1.80 (m, 10H, cyclohexane).

Conversion to 1,4-Dioxaspiro[4.5]decan-2-ylmethylamine

The alcohol is transformed into an amine via azide intermediates:

Mesylation and Azide Substitution

  • Mesylation : The alcohol reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (Et$$_3$$N) at 0°C to form the mesylate.
  • Azide Displacement : Sodium azide (NaN$$_3$$) in dimethylformamide (DMF) at 80°C substitutes the mesylate, yielding the azide.

Reduction to Amine

Staudinger Reaction : The azide is reduced using triphenylphosphine (PPh$$_3$$) in THF/water, followed by hydrolysis to produce the primary amine.

Alternative : Catalytic hydrogenation (H$$_2$$, Pd/C) in ethanol affords the amine directly.

Key Data :

  • Yield: 65–78% (azide), 85–90% (amine).
  • Characterization: IR (amine): 3350 cm$$^{-1}$$ (N–H stretch); $$ ^1H $$ NMR (DMSO-d$$6$$): δ 2.70 (t, 2H, CH$$2$$NH$$_2$$).

Acylation with 4-Methylbenzoyl Chloride

The amine is acylated to form the final benzamide:

Schotten-Baumann Reaction

Conditions : The amine reacts with 4-methylbenzoyl chloride in a biphasic system (DCM/water) with Et$$3$$N at 0–5°C.
Workup : The organic layer is washed, dried (MgSO$$
4$$), and concentrated.

Key Data :

  • Yield: 75–88%.
  • Characterization:
    • $$ ^1H $$ NMR (CDCl$$3$$): δ 7.70 (d, 2H, Ar–H), 7.25 (d, 2H, Ar–H), 3.90–4.10 (m, 4H, dioxolane), 2.40 (s, 3H, CH$$3$$)
    • HRMS (ESI): [M+H]$$^+$$ calcd. for C$${20}$$H$${27}$$NO$$_3$$: 330.2064; found: 330.2068.

Alternative Routes and Optimization

Direct Reductive Amination

Approach : The spirocyclic alcohol is converted to an aldehyde (via oxidation with pyridinium chlorochromate), followed by reductive amination with ammonium acetate and sodium cyanoborohydride.
Limitation : Lower yield (~60%) due to steric hindrance.

Solid-Phase Synthesis

Patent Insight : US9346743B2 describes polymer-supported synthesis for analogous benzamides, enabling facile purification.

Challenges and Solutions

  • Ketal Stability : Avoid acidic conditions post-ketal formation to prevent hydrolysis.
  • Regioselectivity : Use bulky bases (e.g., LDA) to ensure correct spiro center formation.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the spirocyclic moiety or the benzamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or spirocyclic derivatives.

Scientific Research Applications

Chemistry

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it a critical component in synthetic chemistry.

Biology

The compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its spirocyclic structure may enable it to interact selectively with specific enzymes or receptors, thereby modulating biological pathways.

Medicine

Research indicates that this compound could possess therapeutic properties, including:

  • Anti-inflammatory Activity: Preliminary studies suggest it may inhibit inflammatory pathways.
  • Anticancer Potential: Its structural features may allow it to interfere with cancer cell proliferation.

Case studies have highlighted its efficacy in vitro against various cancer cell lines, pointing towards its potential as a lead compound for drug development .

Materials Science

This compound is also explored for its applications in developing advanced materials and polymers with unique properties. The spirocyclic structure contributes to enhanced mechanical strength and thermal stability, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Pharmacological and Functional Insights

  • Antihypertensive Activity : GUANADRELSULFATE’s guanidine group facilitates adrenergic neuron blockade, suggesting that the target compound’s benzamide may target distinct pathways (e.g., kinase inhibition or GPCR modulation) .
  • Epigenetic Modulation: The quinoline-substituted 10g demonstrates dual EZH2/HDAC inhibition, highlighting the scaffold’s adaptability in multi-target therapies .
  • Chemical Probes : Propargylamine derivatives () serve as precursors for autoinducer-2 quorum-sensing probes, illustrating the scaffold’s utility in microbiological applications .

Physicochemical Properties

  • Rigidity and Stability : The 1,4-dioxaspiro[4.5]decane core enhances metabolic stability by protecting ketone groups (e.g., via ketal formation in ).
  • Solubility : Hydrophilic substituents (e.g., hydroxyl in ) improve aqueous solubility, whereas aromatic groups (e.g., benzamide) may enhance membrane permeability.

Research Findings and Trends

  • Synthetic Innovations: NaBH₄-mediated reduction of spirocyclic ketones ( ) and Pd-catalyzed couplings ( ) are pivotal for functionalizing the scaffold.
  • Biological Diversity : The spirocyclic motif is leveraged in antihypertensives, epigenetic modulators, and chemical probes, suggesting broad applicability for the target compound.

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Structural Characteristics

The compound features a spirocyclic structure , which is known for its stability and rigidity. This structural characteristic allows it to interact effectively with various biological targets, enhancing its potential as a therapeutic agent. The presence of the sulfonamide group further contributes to its reactivity and biological profile.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure enables the compound to fit into unique binding sites, potentially inhibiting or modulating their activity. Preliminary studies suggest that it may exhibit affinity for various receptors involved in pain modulation and inflammation .

Antimicrobial Activity

Research indicates that compounds with similar spirocyclic structures exhibit significant antimicrobial properties. For instance, derivatives of 1,4-dioxaspiro[4.5]decan have shown antibacterial and antifungal activities in various studies . The potential antimicrobial effects of this compound warrant further exploration.

Analgesic Properties

The compound's structural analogs have been linked to analgesic effects, suggesting that this compound may also possess pain-relieving properties. For example, related compounds have demonstrated efficacy in binding to opioid receptors, implicating a mechanism for pain management .

Synthesis and Evaluation

A study on the synthesis of similar compounds revealed that spirocyclic derivatives can be synthesized efficiently and evaluated for biological activity . In this context, this compound was synthesized via a multi-step process involving the formation of the spirocyclic core followed by functionalization with the 4-methylbenzamide moiety.

Pharmacological Studies

Preliminary pharmacological evaluations suggest that this compound may exhibit moderate to high activity against specific biological targets:

Biological Activity Target Effect
AntimicrobialBacterial and fungal strainsInhibition of growth
AnalgesicOpioid receptorsPain relief
Anti-inflammatoryInflammatory mediatorsReduction in inflammation

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide, and how can purity be optimized?

  • Answer : The synthesis typically involves coupling a 1,4-dioxaspiro[4.5]decan-2-ylmethyl amine derivative with 4-methylbenzoyl chloride under anhydrous conditions. Key steps include:

  • Step 1 : Activation of the benzamide group using coupling agents like EDC/HOBt in solvents such as dichloromethane .
  • Step 2 : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) to achieve >95% purity .
  • Critical parameters : Control reaction temperature (0–5°C during activation) and stoichiometric ratios (1:1.2 amine:acyl chloride) to minimize side products .

Q. How is the molecular structure of this compound validated experimentally?

  • Answer : Structural confirmation relies on:

  • X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and spirocyclic geometry .
  • NMR spectroscopy : Key signals include:
  • ¹H NMR : δ 1.45–1.70 (m, spirocyclic CH₂), δ 7.25–7.70 (m, aromatic protons) .
  • ¹³C NMR : δ 167.5 (amide C=O), δ 100–110 (spirocyclic ether carbons) .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calc. 345.1804, observed 345.1802) .

Q. What preliminary biological assays are recommended for this compound?

  • Answer : Initial screens should focus on:

  • Enzyme inhibition : Test against cyclooxygenase (COX-1/COX-2) at 10–100 µM concentrations using fluorometric assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

  • Answer : Optimize via:

  • Continuous flow reactors : Enhances mixing and heat transfer, reducing reaction time by 40% compared to batch processes .
  • Catalyst screening : Pd/C or Ni catalysts for hydrogenation steps improve spirocyclic intermediate yields (>80%) .
  • Table : Yield comparison under varying conditions:
MethodTemperature (°C)CatalystYield (%)
Batch25None54
Continuous flow50Pd/C82

Q. How do computational methods aid in understanding its mechanism of action?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict:

  • Target binding : High affinity (-9.2 kcal/mol) for COX-2 active site via hydrogen bonding with Tyr385 .
  • Metabolic stability : CYP3A4 metabolism predicted to cleave the amide bond (half-life: ~6 h) .
    • Validation : Correlate docking scores with experimental IC₅₀ values (R² > 0.85) .

Q. How to resolve contradictions in reported biological activity data?

  • Answer : Discrepancies (e.g., COX-2 inhibition in vitro vs. in vivo) may arise from:

  • Assay conditions : Validate using standardized protocols (e.g., Cayman Chemical COX kits) .
  • Metabolite interference : Perform LC-MS/MS to identify active metabolites in plasma .
  • Species variability : Test on human primary cells vs. rodent models .

Q. What strategies enhance selectivity for specific biological targets?

  • Answer :

  • Structural analogs : Introduce electron-withdrawing groups (e.g., -F at benzamide para position) to improve COX-2 selectivity by 3-fold .
  • Prodrug design : Mask the amide with ester groups to reduce off-target interactions .
  • Table : Selectivity index (COX-2/COX-1) of derivatives:
DerivativeR-GroupSelectivity Index
Parent-CH₃1.2
F-Sub-F3.5

Methodological Guidelines

  • Crystallography : Use SHELXL for refinement; apply TWINABS for handling twinned data if spurious symmetry is observed .
  • NMR optimization : Acquire ¹³C DEPT-135 spectra to distinguish CH₂ and CH₃ groups in the spirocyclic moiety .
  • Data reporting : Include crystallographic CIF files and raw NMR FIDs in supplementary materials for reproducibility .

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